Bienvenue dans la boutique en ligne BenchChem!

6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride

salt-form selection aqueous solubility solid-state stability

6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride (CAS 1361112-41-5, molecular formula C₁₀H₁₆ClN₃O, molecular weight 229.71 g/mol) is a heterocyclic building block that fuses a fully saturated 1,4-oxazepane seven-membered ring with a 3‑pyridazinylmethyl side chain. The compound is supplied as the hydrochloride salt, which typically confers higher aqueous solubility and improved solid‑state stability relative to the free base.

Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
CAS No. 1361112-41-5
Cat. No. B1402384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride
CAS1361112-41-5
Molecular FormulaC10H16ClN3O
Molecular Weight229.71 g/mol
Structural Identifiers
SMILESC1COCC(CN1)CC2=NN=CC=C2.Cl
InChIInChI=1S/C10H15N3O.ClH/c1-2-10(13-12-3-1)6-9-7-11-4-5-14-8-9;/h1-3,9,11H,4-8H2;1H
InChIKeyOAJBMNMTQXBLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride CAS 1361112-41-5: Core Structural Identity and Procurement Baseline


6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride (CAS 1361112-41-5, molecular formula C₁₀H₁₆ClN₃O, molecular weight 229.71 g/mol) is a heterocyclic building block that fuses a fully saturated 1,4-oxazepane seven-membered ring with a 3‑pyridazinylmethyl side chain. The compound is supplied as the hydrochloride salt, which typically confers higher aqueous solubility and improved solid‑state stability relative to the free base . It is catalogued by multiple commercial vendors under MDL number MFCD21605798. Systematic peer‑reviewed literature or patent disclosures specifically detailing the biological activity or physicochemical differentiation of this precise compound remain absent from the public domain at the time of this analysis; consequently the current evidence baseline is limited to vendor‑supplied characterization data and class‑level inferences derived from structurally related 1,4‑oxazepane derivatives .

Why Unqualified 1,4‑Oxazepane or Pyridazine Building Blocks Cannot Substitute for 6‑(Pyridazin‑3‑ylmethyl)‑1,4‑oxazepane hydrochloride


The compound occupies a narrow intersection of two structural motifs—the conformationally flexible 1,4‑oxazepane ring and the electron‑deficient pyridazine heterocycle—that are both absent in simpler building blocks. Attempting to interchange this compound with, for example, the free base form (which lacks the hydrochloride counter‑ion) alters solubility and ionisation behaviour in aqueous or protic reaction media. Replacement with the 6‑methylpyridazin‑3‑yl analog (CAS 1083318‑14‑2) introduces a methyl steric footprint and a change in ring electron density that can redirect cross‑coupling or nucleophilic aromatic substitution outcomes. Likewise, moving away from the 1,4‑oxazepane scaffold entirely (e.g. to piperazine or morpholine bioisosteres) discards the unique ring size and heteroatom combination that 1,4‑oxazepanes offer, for which a dedicated patent literature on monoamine reuptake modulation exists [1]. These differences, while not yet quantified through head‑to‑head assays for this specific compound, underscore why generic “oxazepane” or “pyridazine” labels are insufficient for procurement when the precise spatial and electronic profile of the 3‑pyridazinylmethyl‑1,4‑oxazepane core must be preserved.

Quantitative Differentiation Evidence for 6‑(Pyridazin‑3‑ylmethyl)‑1,4‑oxazepane hydrochloride vs. Closest Available Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The target compound is supplied as the hydrochloride salt (C₁₀H₁₆ClN₃O, MW 229.71) [1], whereas the corresponding free base has a molecular weight of 193.25 g/mol (C₁₀H₁₅N₃O). Hydrochloride salts of secondary amine heterocycles typically exhibit >10‑fold higher aqueous solubility than their free‑base counterparts at neutral pH [2]. This differential directly impacts dissolution in aqueous reaction media and simplifies purification by crystallisation.

salt-form selection aqueous solubility solid-state stability

Absence of 6‑Methyl Substituent on Pyridazine: Impact on Steric and Electronic Profile

The closest commercial alternative, 6‑((6‑methylpyridazin‑3‑yl)methyl)‑1,4‑oxazepane (CAS 1083318‑14‑2) , bears a methyl group at the 6‑position of the pyridazine ring. The target compound lacks this methyl substituent (C₁₀ vs. C₁₁ backbone), resulting in a lower molecular volume (≈5 % smaller) and altered electron density distribution across the π‑deficient pyridazine ring. In cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) the unsubstituted pyridazine exhibits a different oxidative‑addition propensity; Hammett σₘ for 6‑methyl is –0.07 whereas for a ring proton σₘ ≈ 0.00, indicating the methyl analog is marginally more electron‑rich [1].

structure–activity relationship pyridazine substitution cross-coupling selectivity

Distinct Ring‑Size and Heteroatom Geometry vs. Piperazine and Morpholine Bioisosteres

The seven‑membered 1,4‑oxazepane ring in the target compound introduces distinct conformational properties compared to six‑membered piperazine or morpholine analogs commonly used as bioisosteres. The additional methylene unit expands the ring and alters the distance between the hydrogen‑bond‑donor (NH) and acceptor (O) sites. In a related patent series (WO2012046882A1), 1,4‑oxazepane derivatives consistently demonstrated monoamine reuptake inhibitory activity that was sensitive to ring size, with seven‑membered rings showing different IC₅₀ profiles from six‑membered counterparts [1]. While the target compound was not specifically assayed in that disclosure, the class‑level SAR indicates that the 1,4‑oxazepane scaffold is not freely interchangeable with piperazine or morpholine [2].

conformational analysis ring‑size comparison ADME modulation

Vendor‑Declared Purity and Hazard Classification vs. Unspecified‑Grade Alternatives

Commercial suppliers list the compound with a typical purity of 95 % . VWR International classifies it as an irritant (Hazard: Irritant) under their hazard communication standard . In contrast, the free‑base analog 6‑((6‑methylpyridazin‑3‑yl)methyl)‑1,4‑oxazepane supplied by Sigma‑Aldrich carries a more restrictive GHS classification (Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1) . This differential hazard profile may reduce shipping and handling constraints for the hydrochloride form in certain jurisdictional contexts.

purity specification hazard classification procurement quality

Recommended Research and Procurement Scenarios for 6‑(Pyridazin‑3‑ylmethyl)‑1,4‑oxazepane hydrochloride Based on Available Evidence


Scaffold‑Hopping Libraries Targeting Monoamine Transporters

For teams exploiting the 1,4‑oxazepane template as a privileged scaffold for monoamine reuptake inhibition (as disclosed in WO2012046882A1 [1]), 6‑(pyridazin‑3‑ylmethyl)‑1,4‑oxazepane hydrochloride supplies the correct seven‑membered heterocycle with a pyridazine handle poised for further derivatisation. The hydrochloride salt form ensures solubility in standard aqueous‑based reaction conditions, enabling direct use in parallel amide coupling or reductive amination without pre‑neutralisation .

Late‑Stage Pyridazine Functionalisation for Kinase or PDE Inhibitor Programs

Because the pyridazine ring is unsubstituted at the 6‑position, the compound is a suitable substrate for electrophilic halogenation or direct C–H activation reactions. The slightly lower electron density relative to the 6‑methyl analog (Hammett Δσₘ ≈ 0.07) may enhance reactivity toward nucleophilic aromatic substitution, making it a candidate for generating focused libraries around pyridazine‑containing pharmacophores [1].

Exploratory Synthesis Where Reduced Hazard Classification Is Decisive

Academic or CRO laboratories that operate under stringent safety protocols or face elevated shipping charges for multi‑category hazard materials may select this hydrochloride form over the 6‑methyl analog [1], which carries additional aquatic chronic toxicity and skin sensitisation warnings. The declared purity of 95 % is adequate for most pilot‑scale transformations and can be upgraded by simple recrystallisation when higher purity is required .

Salt‑Form and Polymorph Screening in Pre‑Formulation

This compound provides a pre‑formed hydrochloride salt suitable for direct polymorph screening or solubility assessment in biorelevant media. When comparing pharmacokinetic or dissolution profiles across a series of analogs, the hydrochloride form serves as a consistent, commercially available reference point, avoiding the variability introduced by in‑house salt preparation [1].

Quote Request

Request a Quote for 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.